molecular formula C22H15N5O2S B2582386 N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1705365-03-2

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2582386
CAS No.: 1705365-03-2
M. Wt: 413.46
InChI Key: WXUCAUXEMNXJHE-UHFFFAOYSA-N
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Description

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound that integrates multiple ring structures to form a unique molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step synthesis. Key steps include:

  • Formation of the 1,2,4-oxadiazole ring via cyclization reactions.

  • Coupling of the oxadiazole ring with the pyridine moiety.

  • Formation of the benzo[d]thiazole ring.

  • Coupling reactions to form the final carboxamide product.

Industrial Production Methods: Scale-up methods for industrial production require optimization of reaction conditions to ensure high yield and purity. This often involves:

  • High-efficiency catalysts.

  • Optimized temperatures and pressures.

  • Use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: It can also be reduced, typically using agents like lithium aluminum hydride.

  • Substitution: The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride.

  • Substitution: Halogenation with bromine or chlorine, nitration with nitric acid.

Major Products:

  • Oxidation products might include corresponding acids or alcohols.

  • Reduction products could involve the formation of amines.

  • Substitution reactions would yield derivatives depending on the substituted group.

Scientific Research Applications

Chemistry:

  • Synthesis of complex molecules for materials science research.

  • Functional group manipulation studies.

Biology:

  • As a probe to study biological pathways.

Medicine:

  • Investigated for its potential as a therapeutic agent.

  • Studies on its interactions with various biological targets.

Industry:

  • Development of advanced materials.

  • Potential use in organic electronics due to its unique electronic properties.

Mechanism of Action

The precise mechanism of action involves the interaction of the compound with molecular targets, often binding to specific enzymes or receptors. The pathways influenced by this compound can include:

  • Inhibition or activation of enzymatic activities.

  • Interaction with DNA or RNA, influencing genetic expression.

Comparison with Similar Compounds

  • Benzo[d]thiazole carboxamides.

  • Pyridine-oxadiazole derivatives.

  • Other thiazole-based heterocycles.

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide stands out due to its complex and multifunctional structure, making it a versatile compound for various scientific explorations.

Properties

IUPAC Name

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2S/c28-22(15-7-8-18-19(10-15)30-13-24-18)25-17-6-2-1-4-14(17)11-20-26-21(27-29-20)16-5-3-9-23-12-16/h1-10,12-13H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUCAUXEMNXJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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